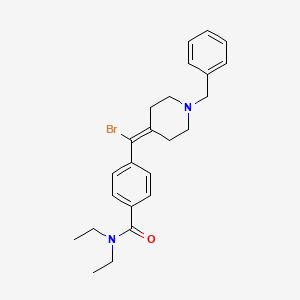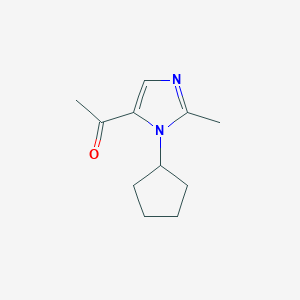
2-Phenyl-1,2-dihydroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,2-dihydroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroquinazolin-4-amine typically involves the condensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method is the one-pot reaction of anthranilamide with benzaldehyde in the presence of a catalyst such as poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, allows for easy removal and reuse of the catalyst, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,2-dihydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different biological activities.
Substitution: The phenyl and amine groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under various conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
2-Phenyl-1,2-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification processes . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4-one: A closely related compound with a similar core structure but different functional groups.
2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position but different substituents at other positions.
4-Aminoquinazoline: A compound with an amine group at the 4-position but different substituents at other positions.
Uniqueness
2-Phenyl-1,2-dihydroquinazolin-4-amine is unique due to its specific combination of a phenyl group at the 2-position and an amine group at the 4-position. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other scientific research .
Propriétés
Numéro CAS |
253769-56-1 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-phenyl-1,2-dihydroquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14,16H,(H2,15,17) |
Clé InChI |
VRHGJUOMOHIJKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


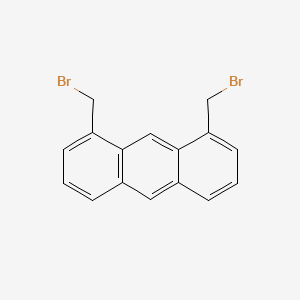
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
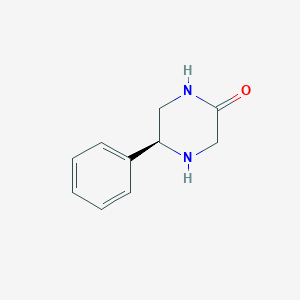

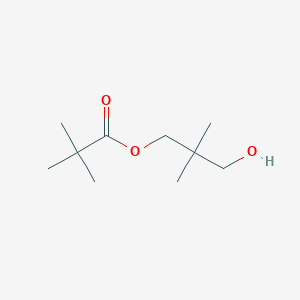
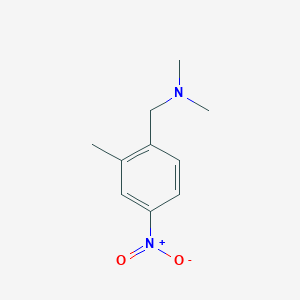

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)

